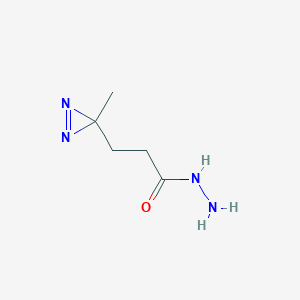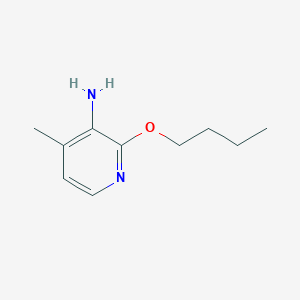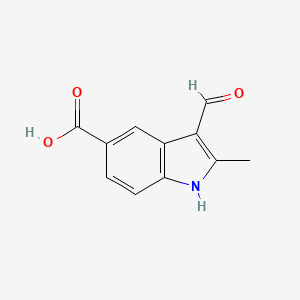
2-(1-Ethyl-1h-1,2,3-triazol-4-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Ethyl-1h-1,2,3-triazol-4-yl)ethan-1-ol is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the triazole ring imparts unique chemical properties to the compound, making it a valuable subject of study in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Ethyl-1h-1,2,3-triazol-4-yl)ethan-1-ol can be achieved through several methods. One common approach involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its efficiency and high yield . The reaction typically involves the use of an alkyne and an azide in the presence of a copper catalyst, resulting in the formation of the triazole ring.
Industrial Production Methods: Industrial production of 1,2,3-triazoles, including this compound, often employs continuous flow processes to enhance efficiency and scalability . These methods are designed to be environmentally benign and highly selective, ensuring the production of high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1-Ethyl-1h-1,2,3-triazol-4-yl)ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The triazole ring is particularly reactive, allowing for the formation of a wide range of derivatives.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve the use of halogenating agents and nucleophiles under basic conditions .
Major Products: The major products formed from these reactions include various substituted triazoles and pyrazoles, which have significant pharmacological and industrial applications .
Wissenschaftliche Forschungsanwendungen
2-(1-Ethyl-1h-1,2,3-triazol-4-yl)ethan-1-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, triazole derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents . The compound is also used in materials science for the development of new polymers and coatings .
Wirkmechanismus
The mechanism of action of 2-(1-Ethyl-1h-1,2,3-triazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, which enhances its binding affinity to biological targets . This interaction can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2-(1-Ethyl-1h-1,2,3-triazol-4-yl)ethan-1-ol include other 1,2,3-triazole derivatives, such as 2-(1-Propyl-1h-1,2,3-triazol-4-yl)ethan-1-ol and 2-(1-Butyl-1h-1,2,3-triazol-4-yl)ethan-1-ol .
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and binding properties. The ethyl group at the 1-position of the triazole ring can affect the compound’s solubility and interaction with biological targets, making it distinct from other triazole derivatives .
Eigenschaften
Molekularformel |
C6H11N3O |
|---|---|
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
2-(1-ethyltriazol-4-yl)ethanol |
InChI |
InChI=1S/C6H11N3O/c1-2-9-5-6(3-4-10)7-8-9/h5,10H,2-4H2,1H3 |
InChI-Schlüssel |
TVQGSKUHIRTCDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(N=N1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[2-Methoxy-3-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13617901.png)


![7-Methyl-2,6-dioxa-8-azaspiro[3.5]nonane](/img/structure/B13617927.png)
![1-[(3-Ethoxyphenyl)methyl]cyclopropanamine](/img/structure/B13617935.png)


![tert-butyl N-{2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-5-yl}carbamate](/img/structure/B13617953.png)

